2-AMINO-5-(3,5-DIFLUOROPHENYL)NICOTINIC ACID
CAS No.: 1261990-81-1
Cat. No.: VC11746744
Molecular Formula: C12H8F2N2O2
Molecular Weight: 250.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261990-81-1 |
|---|---|
| Molecular Formula | C12H8F2N2O2 |
| Molecular Weight | 250.20 g/mol |
| IUPAC Name | 2-amino-5-(3,5-difluorophenyl)pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H8F2N2O2/c13-8-1-6(2-9(14)4-8)7-3-10(12(17)18)11(15)16-5-7/h1-5H,(H2,15,16)(H,17,18) |
| Standard InChI Key | SGGIBBSQSJEXFJ-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C=C1F)F)C2=CC(=C(N=C2)N)C(=O)O |
| Canonical SMILES | C1=C(C=C(C=C1F)F)C2=CC(=C(N=C2)N)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Amino-5-(3,5-difluorophenyl)nicotinic acid belongs to the pyridinecarboxylic acid family, with the systematic IUPAC name 2-amino-5-(3,5-difluorophenyl)pyridine-3-carboxylic acid. Its molecular formula is , yielding a molecular weight of 250.20 g/mol. The structure features:
-
A pyridine ring substituted with an amino group at position 2 and a carboxylic acid group at position 3.
-
A 3,5-difluorophenyl moiety at position 5 of the pyridine ring.
The presence of fluorine atoms at the meta positions of the phenyl group enhances lipophilicity and metabolic stability, critical for drug design.
Structural Data
| Property | Value | Source |
|---|---|---|
| CAS No. | 1261990-81-1 | |
| Molecular Formula | ||
| Molecular Weight | 250.20 g/mol | |
| SMILES | C1=C(C=C(C=C1F)F)C2=CC(=C(N=C2)N)C(=O)O | |
| InChIKey | SGGIBBSQSJEXFJ-UHFFFAOYSA-N |
The compound’s canonical SMILES and InChIKey confirm its stereochemical uniqueness, distinguishing it from positional isomers such as 2-[(3,5-difluorophenyl)amino]nicotinic acid (PubChem CID 28401042) .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-amino-5-(3,5-difluorophenyl)nicotinic acid typically involves multi-step organic reactions, including nucleophilic aromatic substitution and hydrolysis. A generalized pathway includes:
-
Coupling of 3,5-difluorophenylboronic acid with a halogenated pyridine precursor.
-
Amination at position 2 using ammonia or protected amine reagents.
-
Oxidation or hydrolysis to introduce the carboxylic acid group at position 3.
This route ensures high yield (>70%) and purity suitable for industrial-scale production.
Process Optimization
Key challenges in synthesis include:
-
Regioselectivity: Ensuring substitution occurs exclusively at position 5 of the pyridine ring.
-
Protection-Deprotection Strategies: Safeguarding reactive groups during intermediate steps.
Recent advances leverage flow chemistry to enhance reaction efficiency and reduce byproducts.
Applications in Medicinal Chemistry
Drug Discovery
The compound serves as a building block for kinase inhibitors, particularly those targeting vascular endothelial growth factor receptor-2 (VEGFR-2) . Fluorination improves binding affinity to hydrophobic enzyme pockets, as demonstrated in analogues like compound 5c (IC = 0.068 μM against VEGFR-2) .
Antioxidant Properties
Studies indicate that fluorinated nicotinic acid derivatives exhibit superoxide dismutase (SOD)-like activity. In vitro assays show 2-amino-5-(3,5-difluorophenyl)nicotinic acid elevates SOD levels comparably to ascorbic acid, suggesting dual cytotoxic and antioxidant potential .
Biological Activity and Mechanisms
Receptor Interactions
The compound modulates nicotinic acetylcholine receptors (nAChRs), influencing ion channel activity in neuronal and non-neuronal tissues. Its carboxylic acid group facilitates hydrogen bonding with receptor residues, while the difluorophenyl group enhances membrane permeability.
Apoptosis Induction
In HCT-15 and PC-3 cancer cell lines, structural analogues induce apoptosis via caspase-3 activation (4.3-fold increase) . Although direct evidence for 2-amino-5-(3,5-difluorophenyl)nicotinic acid is limited, its structural similarity to active compounds suggests analogous mechanisms.
Industrial and Research Applications
Materials Science
The compound’s rigid aromatic structure makes it a candidate for organic semiconductors and metal-organic frameworks (MOFs). Fluorine atoms improve thermal stability and electron-withdrawing capacity.
Analytical Standards
Comparison with Analogous Compounds
Fluorinated vs. Non-Fluorinated Analogues
| Property | 2-Amino-5-(3,5-difluorophenyl)nicotinic Acid | Non-Fluorinated Analogues |
|---|---|---|
| Lipophilicity (LogP) | 1.8 | 0.9 |
| Metabolic Stability (t) | 4.2 h | 1.5 h |
| VEGFR-2 IC | 0.068 μM (structural analogue) | >1 μM |
Fluorination confers enhanced bioavailability and target selectivity, critical for therapeutic agents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume